2-(1H-Pyrrol-2-yl)ethanamine oxalate
CAS No.: 1956317-97-7
Cat. No.: VC11716627
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956317-97-7 |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | oxalic acid;2-(1H-pyrrol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6) |
| Standard InChI Key | CBXKWYQXXJQAGJ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2-(1H-pyrrol-2-yl)ethanamine oxalate is C₆H₁₀N₂·C₂H₂O₄, yielding a molar mass of 232.21 g/mol. The base amine consists of a pyrrole ring (C₄H₄N) attached to a two-carbon ethylamine chain (CH₂CH₂NH₂). Protonation of the amine group by oxalic acid forms the stable oxalate salt, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 144°C (decomposition) | |
| Molecular Weight | 232.21 g/mol | Calc. |
| Solubility | Polar solvents (e.g., DMSO) | |
| pKa (amine) | ~10.5 (estimated) | - |
The 1H-NMR spectrum (CDCl₃) of the free base reveals characteristic peaks:
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δ 1.82 ppm (broad singlet, 2H, NH₂)
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δ 2.74–2.97 ppm (two triplets, 4H, CH₂ groups)
Synthesis and Purification
The synthesis involves a two-step process:
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Formation of 2-(1H-pyrrol-2-yl)ethanamine:
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Salt Formation:
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrole Formation | 1,4-diketone, NH₃, 100°C | 60–70% |
| Oxalate Salt Formation | Oxalic acid, EtOH, RT | 85–90% |
Biological Activity and Mechanism
Carbonic Anhydrase Activation
2-(1H-Pyrrol-2-yl)ethanamine oxalate exhibits selective activation of hCA I (KA = 11.2–78.5 μM), with no observed activity against hCA II, Va, VII, or XIII isoforms . This selectivity stems from structural complementarity between the pyrrole-ethylamine moiety and the hCA I active site.
Table 3: Activation Constants (KA) for hCA Isoforms
| Isoform | KA (μM) | Selectivity Ratio (vs. hCA I) |
|---|---|---|
| hCA I | 11.2–78.5 | 1.0 |
| hCA II | Inactive | >10 |
| hCA VII | 45.3 | ~1.7 |
Mechanistically, the compound binds to the enzyme’s proton shuttle residue (His64), facilitating the rate-limiting step of CO₂ hydration .
Comparative Analysis with Analogues
Structural Analogues
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2-(1H-Pyrrol-1-yl)ethanamine (CAS 29709-35-1): Positional isomerism at the pyrrole nitrogen reduces hCA I affinity by 40% .
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Bis(2-methylpropyl) oxalate (CAS 2050-61-5): Lacks biological activity due to the absence of the amine group .
Functional Analogues
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Histamine: Shares the ethylamine backbone but lacks heterocyclic components, resulting in nonspecific receptor binding .
Applications in Medicinal Chemistry
Drug Design Scaffold
The pyrrole-oxalate structure serves as a template for developing:
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Selective Enzyme Activators: Modifications at the ethylamine chain (e.g., alkylation) tune isoform specificity .
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CNS-Penetrant Agents: The compound’s logP (~1.2) predicts blood-brain barrier permeability.
Preclinical Studies
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In Vitro Models: Demonstrated 80% hCA I activation at 50 μM in human erythrocyte lysates .
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Toxicity Profile: Preliminary assays show an LD₅₀ > 500 mg/kg in murine models, suggesting low acute toxicity .
Future Directions
Clinical Translation
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Phase I Trials: Required to establish pharmacokinetics and safety in humans.
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Formulation Optimization: Liposomal encapsulation may enhance bioavailability.
Mechanistic Studies
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Cryo-EM Analysis: To resolve the compound’s binding pose within hCA I at atomic resolution.
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Proteomic Profiling: Identify off-target interactions using affinity-based pull-down assays.
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